molecular formula C18H20O7 B3025938 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester CAS No. 874918-37-3

2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester

Cat. No.: B3025938
CAS No.: 874918-37-3
M. Wt: 348.3 g/mol
InChI Key: YXFYVKDXNWPWNE-UHFFFAOYSA-N
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Description

Phomosine D is a fungal metabolite originally isolated from the endophytic fungus Phomopsis It is a highly substituted biaryl ether with significant biological activity

Preparation Methods

Phomosine D can be synthesized through several routes. One common method involves the acetylation of phenolic hydroxyl groups, followed by allylation using silver oxide as a mediator. The aldehyde group in the compound can be transformed into oximes or oxime ethers through reactions with hydroxylamine. Additionally, borohydride reduction can produce benzyl alcohols, which can be further converted into benzyl ethers . Industrial production methods typically involve fermentation processes using the Phomopsis fungus, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Phomosine D undergoes various chemical reactions, including:

Mechanism of Action

Phomosine D exerts its effects through various molecular targets and pathways. The compound’s antifungal activity is primarily due to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis. Its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein production . The exact molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

Phomosine D is part of a family of biaryl ether compounds produced by the Phomopsis fungus. Similar compounds include phomosine A, phomosine B, and phomosine C. These compounds share a similar biaryl ether structure but differ in the substitution patterns of their functional groups . Phomosine D is unique due to its specific substitution pattern, which contributes to its distinct biological activity .

Properties

IUPAC Name

methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFYVKDXNWPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester
Reactant of Route 2
2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester
Reactant of Route 3
2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester
Reactant of Route 4
2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester
Reactant of Route 5
2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester
Reactant of Route 6
2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester

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